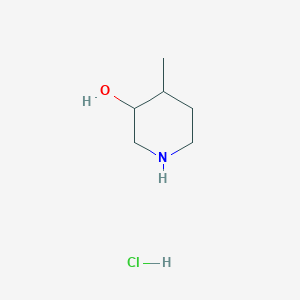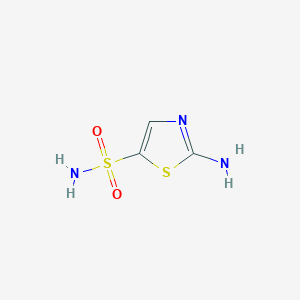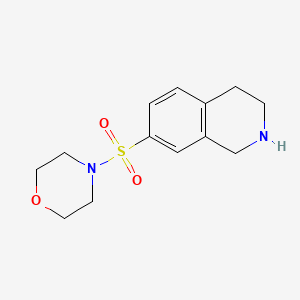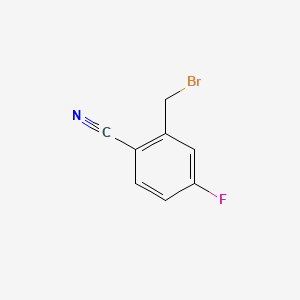
3,3,5-Trimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylindolin-2-one typically involves the reaction of indole derivatives with various reagents. One common method includes the use of 2-azabicyclo[3.3.1]nonane ketones, which undergo enol triflation and subsequent indolization to form the desired indole intermediate . Another method involves the reaction of 3-substituted indolin-2-one derivatives with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylindolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using specific reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, such as electrophilic substitution, are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Titanium(III) chloride in aqueous solution at ambient temperature.
Reduction: Various reducing agents under controlled conditions.
Substitution: Electrophilic reagents in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
3,3,5-Trimethylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of indolin-2-one have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as Akt, MAPK, and NF-κB . These interactions highlight the compound’s potential in modulating biological processes and its therapeutic applications.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
3-Methylindole: Another indole derivative with distinct chemical properties.
Comparison: 3,3,5-Trimethylindolin-2-one stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, this compound has broader applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3,3,5-trimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISWZQCEBFLMEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
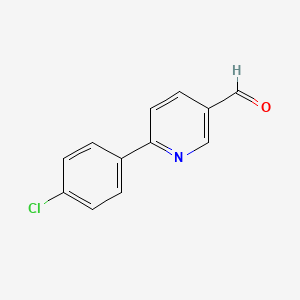
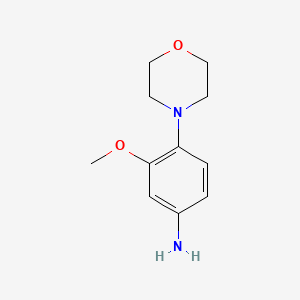
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
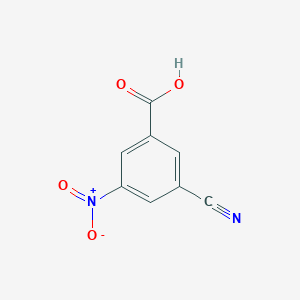
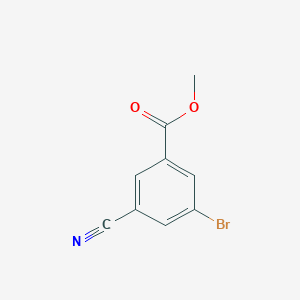

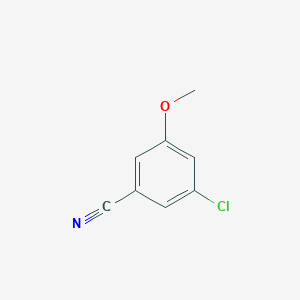
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
